1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of the nitrophenoxy and acetyl groups adds to its chemical complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Nitrophenoxy)acetyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-[(4-Nitrophenoxy)acetyl]morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c15-14(19)10-5-7-16(8-6-10)13(18)9-22-12-3-1-11(2-4-12)17(20)21/h1-4,10H,5-9H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPAHFYOIVGGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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